1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one
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Overview
Description
1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one is a complex organic compound that belongs to the class of azasilines This compound is characterized by its unique structure, which includes a methoxybenzyl group and a dihydrobenzoazasilinone core
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzyl chloride and 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one.
Reaction Conditions: The reaction typically occurs under anhydrous conditions with a suitable solvent such as dichloromethane or toluene. A base, such as triethylamine, is often used to facilitate the reaction.
Reaction Steps: The 4-methoxybenzyl chloride is reacted with the azasilinone core under reflux conditions.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of pharmaceuticals due to its biological activity. It is being studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and gene expression .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)piperazine: This compound shares the methoxybenzyl group but has a different core structure. It is used in similar applications but has distinct chemical properties.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenyl group and is used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H21NO2Si |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4,4-dimethyl-3H-1,4-benzazasilin-2-one |
InChI |
InChI=1S/C18H21NO2Si/c1-21-15-10-8-14(9-11-15)12-19-16-6-4-5-7-17(16)22(2,3)13-18(19)20/h4-11H,12-13H2,1-3H3 |
InChI Key |
FTQYGCVLIGKJKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C[Si](C3=CC=CC=C32)(C)C |
Origin of Product |
United States |
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